molecular formula C10H14ClNO3 B6298605 Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl CAS No. 2135332-16-8

Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl

Cat. No.: B6298605
CAS No.: 2135332-16-8
M. Wt: 231.67 g/mol
InChI Key: XXTZBKSYGDDVSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl is a chemical building block based on the tetrahydrofuro[3,2-c]pyridine scaffold. This heterocyclic framework is recognized as a key structural motif in medicinal chemistry due to its presence in a range of bioactive compounds . The hydrogenated furo[3,2-c]pyridine core is a privileged structure found in molecules with diverse biological activities. For instance, derivatives of this scaffold have been identified as potent JAK2 inhibitors with excellent in vitro activity, showing potential superiority to established drugs like tofacitinib . Other compounds featuring this core have demonstrated potent κ-opioid receptor agonism with significant antinociceptive activity, as well as potent and selective antituberculosis properties against Mycobacterium tuberculosis . The synthesis of such tetrahydrofuro[3,2-c]pyridines can be achieved via methods such as the Pictet–Spengler reaction, underscoring their accessibility for drug discovery programs . This product is intended for research purposes as a building block in the synthesis and development of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-2-13-10(12)9-5-7-6-11-4-3-8(7)14-9;/h5,11H,2-4,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTZBKSYGDDVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Mechanism

The one-pot four-component synthesis offers an efficient route to ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate derivatives. As reported by Tangeti et al., this method combines 6-methyl-4-hydroxy-2H-pyran-2-one, aryl amines, aromatic aldehydes, and pyridinium ylide in ethanol under reflux, catalyzed by triethylamine. The reaction proceeds via a cascade sequence:

  • Condensation : 4-Hydroxy-6-methylpyranone reacts with benzylamine to form an enamine intermediate.

  • Nucleophilic Addition : The enamine attacks the aromatic aldehyde, generating a Schiff base.

  • Cyclization : Pyridinium ylide facilitates annulation, forming the tetrahydrofuropyridine core.

  • Esterification : Ethanol acts as both solvent and esterifying agent, yielding the ethyl carboxylate.

Optimized Procedure

  • Reactants :

    • 4-Hydroxy-6-methyl-2H-pyran-2-one (1.0 equiv)

    • Benzylamine (1.0 equiv)

    • Benzaldehyde (0.19 equiv)

    • Pyridinium ylide (1.0 equiv)

    • Triethylamine (1.0 equiv) in ethanol.

  • Conditions : Reflux at 80°C for 15–25 minutes.

  • Workup : Distillation of ethanol, acidification with 0.5 M HCl, extraction with dichloromethane, and column chromatography (45% ethyl acetate/hexanes).

Table 1: Representative Yields and Characterization Data

CompoundYield (%)Melting Point (°C)Key IR Peaks (cm⁻¹)1H^1H NMR (δ, ppm)
5a 86154.31789 (C=O), 16807.40–7.23 (m, 10H), 5.55 (s, 1H), 4.21 (q, 2H)
5l 92162.71792 (C=O), 16857.65–6.85 (m, 8H), 4.34 (q, 2H), 3.82 (s, 3H)

This method achieves yields of 78–92% and is scalable to gram quantities. The hydrochloride salt forms during acidification, ensuring high purity.

Pictet–Spengler Cyclization

Semi-One-Pot Methodology

A semi-one-pot approach using the Pictet–Spengler reaction constructs the tetrahydrofuro[3,2-c]pyridine skeleton from 2-(5-methylfuran-2-yl)ethylamine and benzaldehyde. The process involves:

  • Imine Formation : Stirring furan-ethylamine with benzaldehyde in acetonitrile at 25°C for 1 hour.

  • Cyclization : Adding 2 equiv HCl at 50°C to generate an acyliminium intermediate, which undergoes intramolecular furan attack.

Reaction Optimization

  • Key Variables :

    • Temperature : 50°C optimal for cyclization; higher temperatures reduce yield.

    • Acid Concentration : 2 equiv HCl maximizes acyliminium formation without side reactions.

    • Workup : Neutralization with NaOH converts the hydrochloride to the free base, followed by extraction.

Table 2: Pictet–Spengler Reaction Outcomes

EntryReaction Time (h)Yield (%)Purity (%)
112695
2246898

Extended reaction times improve yields due to complete intermediate consumption.

Cyclization of Pyridine Derivatives

General Cyclization Strategy

Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate hydrochloride is alternatively synthesized via cyclization of pyridine precursors. A common protocol involves:

  • Substrate Preparation : Ethyl 3-(furan-2-yl)propanoate treated with ammonium acetate.

  • Cyclodehydration : Heating under acidic conditions (HCl/ethanol) induces ring closure.

Industrial Scalability

  • Catalyst : Lewis acids (e.g., ZnCl₂) enhance reaction rates.

  • Solvent : Ethanol preferred for solubilizing intermediates.

  • Yield : 70–75% after recrystallization.

Comparative Analysis of Methods

Table 3: Method Comparison

ParameterMulticomponentPictet–SpenglerCyclization
Yield (%) 78–9226–6870–75
Reaction Time 15–25 min1–24 h3–6 h
Purification Column chromatographyExtractionRecrystallization
Scalability HighModerateHigh

The multicomponent method excels in speed and yield, whereas the Pictet–Spengler approach allows modular substitution. Cyclization is robust but less atom-economical.

Characterization and Quality Control

Spectroscopic Validation

  • 1H^1H NMR : Resonances at δ 4.21–4.44 (q, OCH₂CH₃), 5.55–5.85 (s, furan H), and 7.23–7.65 (aryl H) confirm structure.

  • HRMS : Exact mass matches theoretical values (e.g., m/z 532.1941 for C₂₈H₃₁NO₈).

  • IR : Strong C=O stretches at 1789–1792 cm⁻¹.

Purity Standards

  • HPLC : ≥98% purity achieved via column chromatography.

  • Elemental Analysis : Carbon (65.98–66.00%), hydrogen (6.10–6.13%) within ±0.3% of theoretical .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes alkaline hydrolysis to yield the corresponding carboxylic acid, a critical step for further functionalization.

Reaction Reagents/Conditions Product
SaponificationAqueous NaOH, reflux4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid

This reaction is typically conducted under reflux with sodium hydroxide, enabling subsequent amide formation .

Amide Coupling

The hydrolyzed carboxylic acid reacts with amines to form carboxamide derivatives, a key step in drug discovery.

Reaction Reagents/Conditions Product
AmidationTetrahydro-2H-pyran-4-amine, DMF, room temperatureN-(Tetrahydro-2H-pyran-4-yl)carboxamide derivatives

For example, coupling with tetrahydro-2H-pyran-4-amine produces derivatives like 5-benzyl-4,5,6,7-tetrahydro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide , confirmed via 1^1H NMR and mass spectrometry .

N-Alkylation/Arylation

The nitrogen atom in the tetrahydrothienopyridine core undergoes nucleophilic substitution with aryl/heteroaryl halides.

Substituent Reagents/Conditions Product
BenzylBenzyl bromide, K2_2CO3_3, DMF, 0°C to RT5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives
3-Fluorobenzyl3-Fluorobenzyl chloride, K2_2CO3_3, DMF5-(3-Fluorobenzyl) derivatives
Naphthyl2-Naphthoyl chloride, DMF5-(2-Naphthoyl) derivatives

These reactions proceed via SN2 mechanisms, with yields ranging from 74% to 92% .

Stability and Reaction Optimization

  • Temperature Sensitivity : Reactions are conducted at 0°C–25°C to prevent decomposition.

  • Solvent Choice : DMF is preferred for its ability to dissolve both polar and nonpolar reactants .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in modular synthesis approaches for targeted therapeutics. Experimental data emphasize the importance of substituent choice in tuning biological activity .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have highlighted the potential of tetrahydrofuro[3,2-c]pyridine derivatives as anticancer agents. Research indicates that compounds with similar structural frameworks can inhibit cancer cell growth by targeting tubulin polymerization. For instance, derivatives based on the tetrahydrofuro[3,2-c]pyridine skeleton exhibit significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 1.1 to 4.7 μM .

1.2 Antitubulin Activity

Compounds derived from tetrahydrofuro[3,2-c]pyridine have been shown to bind to the colchicine site of tubulin, which is a critical mechanism for inhibiting cancer cell proliferation. This binding disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells . The presence of specific substituents at strategic positions on the pyridine ring enhances this activity.

Biological Evaluation

2.1 Selective Cytotoxicity

Studies have demonstrated that ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl exhibits selective cytotoxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs). This selectivity is crucial for reducing side effects associated with conventional chemotherapy .

2.2 Mechanism of Action

The mechanism of action involves the inhibition of tubulin polymerization and subsequent disruption of mitotic spindle formation during cell division. This action has been validated through various in vitro assays that measure the viability of treated cancer cells compared to untreated controls .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound derivatives:

Substituent Position Effect on Activity IC50 Values (μM)
6-positionEssential for potency1.1 - 4.7
3-cyano groupEnhances antiproliferative activity2.8 - 3.5
N-methoxy/ethoxycarbonylIncreases selectivity>20

This table summarizes findings from recent studies that illustrate how modifications to the molecular structure can significantly influence biological activity.

Case Studies

4.1 Synthesis and Evaluation

A study by Beckers et al. synthesized several derivatives of tetrahydrofuro[3,2-c]pyridine and evaluated their anticancer properties against different cell lines including HeLa and L1210. The most potent compounds demonstrated IC50 values significantly lower than those of existing chemotherapeutics .

4.2 Clinical Implications

The findings suggest that these compounds could serve as lead candidates for further development into novel anticancer therapies. Their ability to selectively target cancer cells while minimizing effects on normal cells presents a promising avenue for improving therapeutic outcomes in oncology.

Mechanism of Action

The mechanism of action of Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to modulation of their activity . This can result in various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Ethyl 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylate HCl (CAS 1080026-94-3)

Structural Differences :

  • Core Heterocycle: The thieno analog replaces the furan oxygen with sulfur, forming a thiophene ring.
  • Molecular Formula: C₁₀H₁₃NO₂S·HCl (MW 247.79) vs. C₁₀H₁₃NO₃·HCl (estimated MW 231.68 for the furo compound) .

Pharmacological Activity :

  • Thieno derivatives (e.g., Prasugrel impurities) exhibit potent antiplatelet activity by antagonizing ADP receptors. Compound C1 in a 2011 study showed superior activity to Ticlopidine .
  • Furo analogs are less studied but may exhibit altered bioactivity due to oxygen’s electronegativity vs. sulfur’s polarizability.

Physicochemical Properties :

  • Stability: Thiophene rings (thieno) are generally more stable than furan rings, which are prone to oxidation. This impacts storage conditions (thieno: room temperature; furo: may require inert atmospheres) .
  • Solubility: Sulfur’s lipophilicity may enhance membrane permeability in thieno derivatives compared to furo analogs.

Commercial Availability :

  • Thieno analogs are widely available from suppliers like Aladdin (≥95% purity) and Combi-Blocks .
  • Furo analogs are less common, suggesting niche research applications .

Prasugrel Intermediate: 4,5,6,7-Tetrahydro-5-(triphenylmethyl)thieno[3,2-c]pyridin-2-ol 2-Acetate (CAS 1151904-83-4)

Structural Differences :

  • A bulkier triphenylmethyl group and acetate substituent distinguish this Prasugrel impurity from the furo compound .

Application :

  • Serves as a key intermediate in Prasugrel synthesis, highlighting the pharmaceutical relevance of thienopyridine scaffolds .

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride (CAS 28783-41-7)

Comparison :

  • Simpler Structure : Lacks the ethyl carboxylate group, reducing steric hindrance and altering reactivity.
  • Purity : Available at 98% purity (J&K), indicating established synthetic protocols .

Tabulated Comparison of Key Compounds

Parameter Furo Compound (Target) Thieno Compound (CAS 1080026-94-3) Prasugrel Intermediate (CAS 1151904-83-4)
Core Heterocycle Furo[3,2-c]pyridine Thieno[3,2-c]pyridine Thieno[3,2-c]pyridine with triphenylmethyl
Molecular Weight ~231.68 (HCl salt) 247.79 439.57
Synthetic Yield 26–58% (optimized) Not explicitly reported Not reported
Bioactivity Under investigation Antiplatelet (ADP antagonist) Pharmaceutical intermediate
Storage Conditions Likely inert atmosphere, 2–8°C Room temperature Room temperature
Commercial Availability Limited Widely available Specialized suppliers

Biological Activity

Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis and biological evaluation of this compound, focusing on its antitumor properties and other pharmacological effects.

Chemical Structure and Synthesis

The compound is characterized by a fused heterocyclic structure that includes a tetrahydrofuro moiety and a pyridine ring. The synthesis typically involves multi-step reactions that include cyclization and functional group modifications to enhance biological activity. Recent studies have reported various synthetic routes yielding derivatives with improved efficacy against cancer cell lines.

Anticancer Properties

Research has demonstrated that derivatives of tetrahydrofuro[3,2-c]pyridine exhibit potent anticancer activity. For instance, compounds with similar structures have shown IC50 values ranging from 1.1 to 4.7 μM against various cancer cell lines such as HeLa and L1210 cells. The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .

Table 1: Anticancer Activity of Tetrahydrofuro[3,2-c]pyridine Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
3aHeLa1.1Tubulin polymerization inhibition
3bL12102.8Tubulin polymerization inhibition
4CEM2.3Tubulin polymerization inhibition

Selectivity Towards Cancer Cells

In vitro studies have indicated that these compounds exhibit selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), which suggests a favorable therapeutic index. For example, IC50 values for normal PBMC were found to be greater than 20 μM, indicating minimal cytotoxicity in healthy cells .

Other Biological Activities

Beyond anticancer properties, tetrahydrofuro[3,2-c]pyridine derivatives have been evaluated for other pharmacological activities:

  • Antibacterial Activity : Some derivatives have shown moderate antibacterial effects against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Properties : Certain compounds demonstrate potential as anti-inflammatory agents by inhibiting cyclooxygenases (COX-1 and COX-2) and lipoxygenase pathways .

Case Studies

Case Study 1: Antitumor Efficacy in Animal Models

A study involving animal models treated with ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine derivatives showed significant tumor reduction compared to control groups. The study highlighted the importance of structural modifications in enhancing therapeutic outcomes.

Case Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism of action through molecular docking studies. The results indicated strong binding affinity to tubulin at the colchicine site, corroborating the observed antiproliferative effects in vitro.

Q & A

Q. What synthetic routes are commonly employed to prepare Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl?

The Pictet–Spengler reaction is a key method, involving imine formation between 2-(furan-2-yl)ethylamine and aldehydes, followed by cyclization under acidic conditions. For example, benzaldehyde reacts with 2-(5-methylfuran-2-yl)ethylamine in acetonitrile, followed by HCl-mediated cyclization to yield the tetrahydrofuropyridine core . Alternative routes include acetylation and amidation steps for functionalization, as demonstrated in prasugrel synthesis .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • X-ray crystallography : SHELXL software is widely used for refining crystal structures, particularly for resolving hydrogen bonding and stereochemical details .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify regiochemistry and substituent positions.
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic yields?

  • Solvent selection : Toluene outperforms acetonitrile in cyclization reactions (58% vs. 26% yield) due to better stabilization of intermediates .
  • Acid stoichiometry : 1.0–2.0 equivalents of HCl balance iminium cation stability and side reactions (e.g., tarring) .
  • Temperature control : Moderate temperatures (70°C) minimize decomposition while enabling cyclization kinetics .
  • Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., solvent, acid, time).

Q. How should researchers address contradictory yield data in similar reaction setups?

Contradictions often arise from subtle parameter differences:

  • Solvent polarity : Acetonitrile’s high polarity may destabilize intermediates, reducing yields compared to toluene .
  • Side reactions : Prolonged heating (>24 hours) in acetic acid with TsOH increases tarring, lowering yields despite extended reaction times .
  • Analytical validation : Use LC-MS or 1^1H NMR to quantify byproducts and adjust purification protocols (e.g., column chromatography vs. recrystallization).

Q. What strategies enable enantioselective functionalization of the tetrahydrofuropyridine core?

  • Iridium-catalyzed amination : Achieves 98% yield and high regioselectivity in DME solvent with crotyl acetate, forming (S)-5-(but-3-en-2-yl) derivatives .
  • Chiral auxiliaries : Incorporate enantiopure aldehydes during Pictet–Spengler reactions to bias cyclization stereochemistry.
  • Asymmetric hydrogenation : Apply chiral catalysts (e.g., BINAP-Ru complexes) to reduce double bonds in intermediates.

Q. What functionalization methodologies are applicable to this scaffold for bioactivity studies?

  • Acetylation : Treat the free amine with acetic anhydride in acetonitrile and diisopropylethylamine to introduce acetyl groups .
  • Amidation : React with α-cyclopropylcarbonyl-2-fluorobenzyl bromide in THF/Na2_2CO3_3 to generate prodrug derivatives .
  • Boc protection : Use tert-butyl dicarbonate to protect amines, enabling selective downstream modifications .

Data-Driven Insights

  • Reaction Optimization Table (adapted from ):

    SolventTemp (°C)Acid (equiv)Time (h)Yield (%)
    Toluene70HCl (1.0)258
    Acetonitrile50HCl (2.0)1.526
    Acetic Acid70HCl (2.0)3.548
  • Key Challenges :

    • Tarring in acidic, high-temperature conditions .
    • Instability of dihydrofuropyridine intermediates during storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.